molecular formula C7H10O3 B077990 3-Formylcrotyl acetate CAS No. 14918-80-0

3-Formylcrotyl acetate

Cat. No. B077990
CAS RN: 14918-80-0
M. Wt: 142.15 g/mol
InChI Key: LPDDKAJRWGPGSI-UTCJRWHESA-N
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Patent
US05424478

Procedure details

To a solution of 4-acetoxy-2-methyl-2-buten-1-ol (6.69 g, 46.4 mmol) in dimethylformamide (40 ml) were added 2,2,6,6-tetramethyl-piperidine-1-oxy (0.39 g, 2.32 mmol, 5 mol %) and cuprous chloride (0.48 g, 4.64 mmol, 10 mol %). The mixture was subjected to reaction for 8 hours while bubbling oxygen at a rate of about 100 ml/min. After completion of the reaction, the reaction mixture was poured into ice-cooled water (30 ml) and extracted with ether (100 ml) three times. The extract was dried over anhydrous magnesium sulfate. Evaporation of the ether followed by purification by column chromatography (ethyl acetate-hexane (=1:3)) gave 4-acetoxy-2-methyl-2-buten-1-al (6.02 g, 42.3 mmol; Yield: 91.2%).
Name
4-acetoxy-2-methyl-2-buten-1-ol
Quantity
6.69 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:10])[CH2:8][OH:9])(=[O:3])[CH3:2].O>CN(C)C=O>[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:10])[CH:8]=[O:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
4-acetoxy-2-methyl-2-buten-1-ol
Quantity
6.69 g
Type
reactant
Smiles
C(C)(=O)OCC=C(CO)C
Name
cuprous chloride
Quantity
0.48 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was subjected to reaction for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
while bubbling oxygen at a rate of about 100 ml/min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into ice-
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 ml) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether
CUSTOM
Type
CUSTOM
Details
followed by purification by column chromatography (ethyl acetate-hexane (=1:3))

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=C(C=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 42.3 mmol
AMOUNT: MASS 6.02 g
YIELD: PERCENTYIELD 91.2%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.